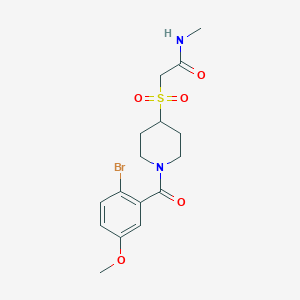
2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide is a complex organic compound characterized by its unique structure, which incorporates both pyrimidinone and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide typically involves multi-step organic reactions:
Formation of the Pyrimidinone Core: : The initial step involves the condensation of suitable carbonyl compounds and amines to form the pyrimidinone ring.
Introduction of the Benzylthio Group: : The benzylthio group is incorporated through nucleophilic substitution reactions.
Attachment of the Acetamido Linker: : This step involves the use of appropriate amides and coupling agents to attach the acetamido linker to the pyrimidinone core.
Formation of the Benzamide Moiety: : The benzamide group is introduced through amide bond formation, often using carbodiimide-based coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes. High-yielding reactions, cost-effective reagents, and robust purification techniques are crucial for efficient production at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : Typically at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: : At the carbonyl groups to form alcohols.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, peracids.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, alkylating agents.
Major Products
Sulfoxides and Sulfones: : From oxidation.
Alcohols: : From reduction of carbonyl groups.
Substituted Derivatives: : From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
As a Building Block: : For the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Potential inhibitors for enzymes like kinases and proteases due to its unique structure.
Medicine
Drug Development: : Exploration as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry
Catalysts and Ligands: : Possible use in catalytic processes and as ligands in coordination chemistry.
Mechanism of Action
Molecular Targets
Enzymes: : The compound can inhibit specific enzymes by binding to their active sites.
Receptors: : Potential interactions with certain biological receptors.
Pathways Involved
Signal Transduction: : By inhibiting enzymes involved in signaling pathways, it can alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzamide
2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)benzoic acid
Highlighting Uniqueness
Structural Features: : The presence of both the benzylthio and acetamido linkers in the same molecule is relatively rare.
Biological Activity: : Unique interactions with enzymes and receptors compared to similar compounds.
This unique compound offers significant potential across various fields due to its versatile structure and reactivity, making it a focal point for ongoing research and development.
Properties
IUPAC Name |
2-[[2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-16(11-18(26)24-17-10-6-5-9-15(17)19(22)27)20(28)25-21(23-13)29-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H2,22,27)(H,24,26)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJIUGBEKGEWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2672055.png)

![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2672058.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2672059.png)



![4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2672065.png)

![1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2672070.png)
![1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2672073.png)


